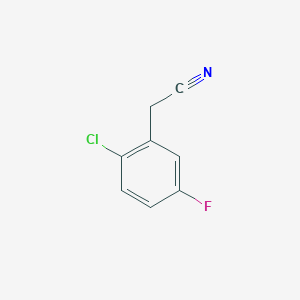

2-Chloro-5-fluorophenylacetonitrile

Descripción

Significance of Halogenated Phenylacetonitriles in Synthetic Chemistry

Halogenated phenylacetonitriles are a class of organic compounds that have demonstrated considerable importance in synthetic chemistry, particularly in the fields of medicinal chemistry and agrochemicals. The presence of halogen atoms can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes halogenated compounds valuable intermediates in the development of new pharmaceutical and agricultural products. nih.gov

The introduction of halogen atoms, such as chlorine and fluorine, into a phenylacetonitrile (B145931) scaffold can alter the electronic nature of the aromatic ring and provide sites for further chemical transformations. For instance, the chlorine atom can be a leaving group in nucleophilic substitution reactions, while the fluorine atom can enhance metabolic stability and binding interactions.

Research Trajectories for Aryl Nitrile Scaffolds

Aryl nitrile scaffolds, characterized by a nitrile group attached to an aromatic ring, are prevalent in a wide array of pharmaceuticals and agrochemicals. The nitrile group is a versatile functional group that can participate in various chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings.

Current research on aryl nitrile scaffolds is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and environmentally benign methods for the synthesis of aryl nitriles. This includes the use of transition metal catalysts, such as palladium, for the cyanation of aryl halides.

Medicinal Chemistry Applications: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, and can participate in hydrogen bonding and other non-covalent interactions with biological targets. Research is ongoing to incorporate aryl nitrile scaffolds into new drug candidates for a variety of diseases.

Agrochemical Development: Aryl nitriles are found in a number of herbicides and insecticides. Research in this area focuses on the design and synthesis of new aryl nitrile-containing compounds with improved efficacy and selectivity.

Scope and Objectives of Current Research on 2-Chloro-5-fluorophenylacetonitrile

While extensive research on the broader class of halogenated phenylacetonitriles is well-documented, specific studies focusing solely on this compound are less common in publicly available literature. However, its availability from chemical suppliers and its inclusion in patent literature indicate its utility as a key intermediate in the synthesis of more complex molecules.

The primary objective of utilizing this compound in research and development appears to be as a building block. Its unique combination of functional groups allows for a range of chemical modifications, making it a valuable starting material for the synthesis of proprietary compounds in the pharmaceutical and agrochemical industries. Further investigation into patent literature and specific research publications is necessary to uncover the detailed applications and research findings related to this particular compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 395675-23-7 | sigmaaldrich.com |

| Molecular Formula | C₈H₅ClFN | nih.gov |

| Molecular Weight | 169.58 g/mol | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-chloro-5-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXORBHLIYATBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397305 | |

| Record name | 2-Chloro-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395675-23-7 | |

| Record name | 2-Chloro-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Chloro 5 Fluorophenylacetonitrile and Its Derivatives

Precursor Chemistry and Starting Material Considerations

Utilization of Fluorinated Nitrobenzene (B124822) Derivatives as Building Blocks

Fluorinated nitrobenzene derivatives are key building blocks in organic synthesis, particularly for active pharmaceutical ingredients (APIs). 2-Chloro-5-fluoronitrobenzene (B1580903), for instance, serves as a precursor in the synthesis of various complex molecules. youtube.com It is utilized in the preparation of benzothiazole (B30560) derivatives and is also a starting material for synthesizing fluorophenylthio-benzylamines, which are investigated for their high selective binding affinity to the serotonin (B10506) transporter (SERT). youtube.com The synthesis of these compounds often involves the reaction of 2-chloro-5-fluoronitrobenzene with other reagents like methylacetophenone and elemental sulfur. youtube.com The presence of multiple functional groups—chloro, fluoro, and nitro—on the benzene (B151609) ring allows for sequential and regioselective transformations. youtube.com

Another related precursor is 2-chloro-5-nitro-toluene, which is a crucial intermediate for synthesizing the broad-spectrum anticoccidial drug Toltrazuril. google.com Synthetic routes to this compound include the diazotization and subsequent chlorination of 2-amino-5-nitro-toluene or the direct catalytic chlorination of m-nitrotoluene. google.com These examples highlight the industrial importance of halogenated and nitrated benzene derivatives as foundational materials for more complex targets.

Targeted Synthesis of 2-Chloro-5-fluorophenylacetonitrile

The direct synthesis of this compound can be approached through several established methods for nitrile formation. These routes typically start from a correspondingly substituted toluene (B28343) or benzaldehyde.

General Synthetic Routes for Phenylacetonitrile (B145931) Derivatives

The conversion of substituted toluenes to their corresponding benzonitriles is a significant industrial process. A primary method is ammoxidation , which involves the vapor-phase reaction of a substituted toluene with ammonia (B1221849) and oxygen over a heterogeneous catalyst. researchgate.nettue.nl This method is economically advantageous and environmentally friendly as the main byproduct is water. researchgate.net Vanadium-based catalysts, often promoted with other metal oxides like Mo, W, or La, are commonly employed to enhance activity and selectivity. researchgate.net The ammoxidation of various chlorotoluenes and dichlorotoluenes to their respective benzonitriles has been successfully demonstrated, indicating the feasibility of this route for this compound starting from 2-chloro-5-fluorotoluene (B1347005). researchgate.net

Another common strategy involves the conversion of a benzyl (B1604629) halide. The synthesis would proceed by first converting 2-chloro-5-fluorotoluene to 2-chloro-5-fluorobenzyl chloride or bromide, followed by a nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide. This is a classical and widely used laboratory method for preparing phenylacetonitriles.

A third major pathway starts from the corresponding aldehyde, 2-chloro-5-fluorobenzaldehyde. nih.gov Several methods can convert an aldehyde to a phenylacetonitrile. One such method is the Strecker synthesis , which traditionally produces α-amino acids. The initial step, however, involves the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile. youtube.commasterorganicchemistry.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com While this introduces an amino group, modifications of this reaction exist. A more direct conversion involves forming an aldoxime from the aldehyde, which is then dehydrated to the nitrile.

The following table summarizes common synthetic precursors for phenylacetonitriles.

| Starting Material | Key Transformation | Reagents/Catalyst | Product |

| Substituted Toluene | Ammoxidation | NH₃, O₂, V₂O₅-based catalyst | Phenylacetonitrile |

| Benzyl Halide | Cyanation | NaCN or KCN | Phenylacetonitrile |

| Benzaldehyde | Oxime Dehydration | 1. NH₂OH·HCl2. Dehydrating agent | Phenylacetonitrile |

| Benzaldehyde | Strecker Reaction | NH₄Cl, KCN | α-Aminonitrile |

Dehydration Reactions in Nitrile Synthesis

The dehydration of aldoximes or amides provides a powerful and common route to nitriles. A pertinent example is the synthesis of 2-chloro-5-fluoronicotinonitrile (B1593161) from 2-chloro-5-fluoronicotinaldehyde. chemicalbook.com In this two-step, one-pot procedure, the aldehyde first reacts with hydroxylamine (B1172632) hydrochloride in an ethanol (B145695)/water mixture to form the intermediate aldoxime. Subsequently, a dehydrating agent is added to convert the oxime directly to the nitrile. chemicalbook.com Carbonyldiimidazole (CDI) has proven to be an effective reagent for this dehydration step, leading to the desired nitrile in high yield after refluxing in a solvent like dichloromethane (B109758). chemicalbook.com

This methodology is broadly applicable and represents a likely route for the synthesis of this compound from its corresponding aldehyde, 2-chloro-5-fluorobenzaldehyde. The reaction would proceed via the 2-chloro-5-fluorophenylaldoxime intermediate.

The table below details the reaction steps for a representative aldehyde-to-nitrile conversion. chemicalbook.com

| Step | Reactant | Reagents | Intermediate/Product | Conditions |

| 1 | 2-chloro-5-fluoronicotinaldehyde | Hydroxylamine hydrochloride | 2-chloro-5-fluoronicotinaldoxime | EtOH/H₂O, 20°C |

| 2 | 2-chloro-5-fluoronicotinaldoxime | 1,1'-Carbonyldiimidazole (B1668759) (CDI) | 2-Chloro-5-fluoronicotinonitrile | CH₂Cl₂, Reflux |

Derivatization Strategies and Functional Group Transformations

The phenylacetonitrile scaffold, once synthesized, allows for a variety of chemical modifications, leveraging the reactivity of both the nitrile group and the aromatic ring.

Introduction of Nitrile Functionality in Complex Molecules

The introduction of a nitrile group is a key step in the synthesis of many complex molecules and pharmaceutical intermediates. As discussed, the conversion of aldehydes to nitriles is a robust method. The synthesis of 2-chloro-5-fluoronicotinonitrile demonstrates the successful application of this strategy to a heterocyclic system, yielding a valuable building block for further elaboration. chemicalbook.com

Another powerful technique for introducing nitrile functionality into aromatic systems is the cyanation of haloaromatics. This can be achieved using catalysts generated in situ from nickel chloride, a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a reducing metal like zinc powder. google.com The haloaromatic is then treated with an alkali metal cyanide to replace the halogen with a nitrile group. This method is particularly useful for converting aryl chlorides or bromides, which are often readily available, into the corresponding nitriles. google.com

The nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid (e.g., 2-chloro-5-fluorophenylacetic acid) or an amide, reduced to an amine (e.g., 2-(2-chloro-5-fluorophenyl)ethanamine), or used in cycloaddition reactions to form heterocyclic rings. This versatility makes this compound a valuable intermediate for accessing a wide range of derivatives.

Synthesis of Related Chloro-Fluorinated Nitrile Scaffolds

The synthesis of chloro-fluorinated aromatic nitriles can be achieved through various routes, often involving the construction of the nitrile functionality from other precursors or the introduction of halogen atoms onto a pre-existing nitrile scaffold.

A notable example is the synthesis of 2-chloro-5-fluoronicotinonitrile. One documented method starts from 2-chloro-5-fluoronicotinaldehyde. chemicalbook.com The aldehyde is first reacted with hydroxylamine hydrochloride in a mixture of ethanol and water to form the corresponding oxime. This intermediate is then dehydrated using 1,1'-carbonyldiimidazole in dichloromethane under reflux conditions to yield the final nitrile product, 2-chloro-5-fluoronicotinonitrile, which can be isolated as a white solid after purification by silica (B1680970) gel chromatography. chemicalbook.com

Another relevant synthetic strategy involves the Knoevenagel condensation to produce chloro-fluoro substituted phenylcyanoacrylates, which are precursors to saturated nitrile systems upon reduction or can be used as monomers in polymerization. For instance, various fluoro and chloro ring-disubstituted isobutyl phenylcyanoacrylates have been synthesized. chemrxiv.org This is achieved through the piperidine-catalyzed Knoevenagel condensation of the corresponding substituted benzaldehydes with isobutyl cyanoacetate. chemrxiv.org This method has been successfully applied to synthesize compounds such as isobutyl 2-cyano-3-(2-chloro-4-fluorophenyl)acrylate and isobutyl 2-cyano-3-(2-chloro-6-fluorophenyl)acrylate. chemrxiv.org The reaction proceeds smoothly and yields products that can be purified by standard laboratory techniques. chemrxiv.org

The following table summarizes the synthesis of a related chloro-fluorinated nitrile scaffold.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Chloro-5-fluoronicotinaldehyde | 1. Hydroxylamine hydrochloride, EtOH/H₂O, 20°C, 1h; 2. 1,1'-Carbonyldiimidazole, CH₂Cl₂, reflux, 1h | 2-Chloro-5-fluoronicotinonitrile | 89.5% | chemicalbook.com |

| 2-Chloro-4-fluorobenzaldehyde | Isobutyl cyanoacetate, piperidine | Isobutyl 2-cyano-3-(2-chloro-4-fluorophenyl)acrylate | - | chemrxiv.org |

| 2-Chloro-6-fluorobenzaldehyde | Isobutyl cyanoacetate, piperidine | Isobutyl 2-cyano-3-(2-chloro-6-fluorophenyl)acrylate | - | chemrxiv.org |

Formation of Polymeric Structures Incorporating the this compound Moiety

While direct studies on the homopolymerization of this compound are not extensively documented, research into the polymerization of structurally similar molecules provides significant insights into the potential for forming polymeric structures incorporating this moiety. A key challenge in the polymerization of 1,1-disubstituted ethylenes, such as phenylcyanoacrylates, is steric hindrance which often precludes homopolymerization. chemrxiv.org However, copolymerization with monosubstituted alkenes presents a viable strategy to overcome these steric issues. chemrxiv.org

Recent research has demonstrated the synthesis and radical copolymerization of novel fluoro and chloro ring-disubstituted isobutyl phenylcyanoacrylates with styrene (B11656). chemrxiv.org In these studies, monomers such as isobutyl 2-cyano-3-(2-chloro-4-fluorophenyl)acrylate and isobutyl 2-cyano-3-(2-chloro-6-fluorophenyl)acrylate were copolymerized with styrene in toluene, using 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN) as a radical initiator at 70°C. chemrxiv.org This approach allows for the incorporation of the chloro-fluorinated phenylcyano moiety into a polystyrene backbone. chemrxiv.org The tendency of these electron-deficient trisubstituted ethylene (B1197577) monomers to copolymerize with electron-rich monomers like styrene suggests a pathway for the functionalization of commercial polymers. chemrxiv.org

The following table outlines the copolymerization of related chloro-fluorinated monomers with styrene.

| Monomer | Comonomer | Initiator/Solvent | Conditions | Polymer Product | Reference |

| Isobutyl 2-cyano-3-(2-chloro-4-fluorophenyl)acrylate | Styrene | ABCN/Toluene | 70°C | P(ST-co-IPCA) | chemrxiv.org |

| Isobutyl 2-cyano-3-(2-chloro-6-fluorophenyl)acrylate | Styrene | ABCN/Toluene | 70°C | P(ST-co-IPCA) | chemrxiv.org |

These findings indicate that while the direct homopolymerization of this compound itself might be challenging, its derivatives, particularly those with an acrylate (B77674) functionality, can be successfully incorporated into polymeric chains via copolymerization. This opens up possibilities for creating new functional polymers with tailored properties derived from the unique electronic and steric characteristics of the this compound moiety.

Chemical Reactivity, Reaction Mechanisms, and Computational Insights of 2 Chloro 5 Fluorophenylacetonitrile

Reactivity Profiles under Varied Reaction Conditions

The reactivity of 2-Chloro-5-fluorophenylacetonitrile is dictated by its distinct functional groups: the nitrile (-CN) group, the aromatic ring, and the halogen substituents (chlorine and fluorine). The electron-withdrawing nature of the nitrile group, along with the halogens, deactivates the benzene (B151609) ring towards electrophilic attack while making the carbon atom of the nitrile group and the carbon atoms attached to the halogens susceptible to nucleophilic attack.

The nitrile group can undergo several characteristic reactions. It can be hydrolyzed to form the corresponding carboxylic acid (2-chloro-5-fluorophenylacetic acid) or amide. Furthermore, the nitrile group is susceptible to reduction to a primary amine (2-(2-chloro-5-fluorophenyl)ethan-1-amine) using powerful reducing agents like lithium aluminum hydride (LiAlH4).

In specific catalytic environments, this compound can be manipulated to achieve desired transformations. For instance, catalytic Lewis acids, such as zinc chloride (ZnCl₂), can be employed to enhance regioselectivity in reactions involving the nitrile group, such as in the formation of pyrimidine (B1678525) rings. The synthesis of related fluorinated compounds often involves catalytic processes. For example, the preparation of fluorinated diaryl sulfides utilizes 2-chloro-5-fluoronitrobenzene (B1580903) in reactions that could be conceptually analogous for nitrile-containing precursors. ossila.com

High-energy conditions, such as elevated temperatures and pressures, can influence reaction pathways. In the synthesis of related fluorinated aromatic compounds, high temperatures (e.g., 145–190 °C) are used in conjunction with fluoride (B91410) salts in polar aprotic solvents to facilitate nucleophilic aromatic substitution of chlorine with fluorine. While this applies to the synthesis rather than the reaction of the title compound, it demonstrates the stability of the aryl-fluorine bond and the potential for substitution at the aryl-chlorine bond under forcing conditions. Microwave irradiation has also been shown to accelerate fluorination reactions on benzylic substrates, significantly reducing reaction times from hours to minutes. nih.gov

Investigating Nucleophilic and Electrophilic Pathways

The electronic properties of this compound create a landscape ripe for both nucleophilic and electrophilic interactions at different sites within the molecule.

The reactivity of the carbon-halogen bonds in this compound is a key aspect of its chemistry. The carbon-fluorine bond is the strongest single bond to carbon, making it exceptionally stable and less likely to participate in substitution reactions compared to other halogens. msu.edu This high bond energy (approximately 467 kJ/mol) means that alkyl fluorides and fluoroaromatics are generally chemically stable. msu.edusavemyexams.com Conversely, the carbon-chlorine bond is weaker (approximately 346 kJ/mol) and thus more susceptible to cleavage. savemyexams.com

In nucleophilic aromatic substitution reactions, the rate of reaction generally increases in the order of C-Cl < C-Br < C-I, reflecting both the decreasing bond strength and the increasing stability of the leaving halide anion. msu.edu Therefore, in this compound, nucleophilic attack on the aromatic ring would preferentially occur at the carbon bearing the chlorine atom rather than the fluorine atom. The presence of the electron-withdrawing nitrile group further facilitates such nucleophilic aromatic substitutions.

Table 1: Comparison of Carbon-Halogen Bond Energies

| Bond | Bond Energy (kJ/mol) | Relative Reactivity in Nucleophilic Substitution |

|---|---|---|

| C–F | 467 | Lowest |

| C–Cl | 346 | Intermediate |

| C–Br | 290 | High |

| C–I | 228 | Highest |

Data sourced from various studies on halogenoalkane reactivity. savemyexams.com

The presence of fluorine in organic molecules can lead to unexpected reactivity and significantly alter their physicochemical properties. mdpi.com In fluorinated acetonitrile (B52724) analogues, the high electronegativity of fluorine can influence the acidity of nearby protons and the stability of reaction intermediates.

Kinetic studies on the reaction of fluorine atoms with acetonitrile have revealed complex, pressure-dependent reaction pathways. These reactions can proceed via two channels: a pressure-independent hydrogen atom abstraction and a pressure-dependent addition mechanism. ku.dk This dual reactivity suggests that reactions involving fluorinated acetonitriles might not follow simple, predictable pathways. Time-resolved infrared spectroscopy of fluorine atoms reacting in liquid acetonitrile shows the rapid formation of hydrogen fluoride (HF), with the solvation environment of the newly formed HF evolving over picoseconds. rsc.org This highlights the intricate dynamics at play on a molecular level. Furthermore, the presence of fluorine can enhance metabolic stability in pharmaceutical compounds, a property attributed to the strength of the C-F bond. mdpi.com

Theoretical Frameworks in Reaction Kinetics

Computational chemistry provides powerful tools for understanding the complex kinetics of reactions involving molecules like this compound. Theoretical studies on related systems, such as the reaction of hydroxyl radicals with furan (B31954) derivatives, demonstrate how potential energy surfaces can be constructed to identify the most favorable reaction channels, including addition and abstraction pathways. nih.gov These studies often use high-level calculations (e.g., G2 level theory) to determine energy barriers and reaction rate constants over a wide range of temperatures. nih.govresearchgate.net For instance, theoretical analysis of the reaction between chlorine atoms and monohalogenated methanes shows that the mechanism can be complex, involving multiple elementary steps. researchgate.net

A novel theoretical framework suggests that phase-separated liquid condensates can spatially organize and regulate chemical processes. aps.orgarxiv.org These condensates, which can form through the liquid-liquid phase separation of macromolecules, create distinct compartments that can concentrate reactants ("clients") within a scaffold-rich phase. nih.govarxiv.org

This concentration effect can have a significant impact on reaction kinetics. Theoretical models show that for certain reversible reactions, the presence of a condensate can enhance the reaction yield. aps.org There is often an optimal condensate volume at which the reaction rate or yield is maximized. aps.orgarxiv.org However, the interactions that cause reactants to concentrate within the condensate can also inhibit reactions by lowering the chemical potential and mobility of the reactants. biorxiv.org Therefore, the net effect—acceleration or inhibition—depends on a delicate balance of factors, including reactant concentration, mobility within the condensate, and the order of the reaction. biorxiv.org While this framework was developed to understand biochemical reactions in cells, its principles are applicable to synthetic chemical systems where phase separation occurs. aps.orgnih.gov

Table 2: Factors Influencing Reaction Kinetics in Phase-Separated Condensates

| Factor | Potential Effect on Reaction Rate | Reference |

|---|---|---|

| Reactant Partitioning | Increases local concentration, potentially accelerating the reaction. | nih.gov |

| Condensate Volume | An optimal volume may exist to maximize reaction rate or yield. | aps.orgbiorxiv.org |

| Reactant Mobility | Reduced mobility within the dense phase can inhibit the reaction. | biorxiv.org |

| Reaction Order | Higher-order reactions are more sensitive to concentration effects. | biorxiv.org |

This table summarizes general principles from theoretical models of phase-separated systems. aps.orgnih.govbiorxiv.org

Quantum Chemical Calculations and Molecular Modeling of this compound

Computational chemistry provides profound insights into the intrinsic properties of molecules, leveraging theoretical models to predict structure, reactivity, and various physicochemical characteristics. For this compound, quantum chemical calculations and molecular modeling serve as powerful tools to elucidate its electronic structure and behavior at the molecular level.

Density Functional Theory (DFT) Applications for Molecular Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. nih.gov This method is favored for its balance of computational cost and accuracy, making it suitable for studying medium-sized organic molecules like this compound. researchgate.net The process of molecular structure optimization involves finding the geometric arrangement of atoms that corresponds to the lowest energy on the potential energy surface. mdpi.com

For a molecule such as this compound, DFT calculations, often using a hybrid functional like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with a basis set such as 6-311++G(d,p), are employed to compute the optimized structure. researchgate.net This process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape in its most stable energetic state. nih.gov The resulting optimized structure is crucial as it forms the basis for subsequent calculations of other properties like vibrational frequencies and electronic behavior. researchgate.net

Determination of Global Chemical Descriptors (Stability and Reactivity)

Key global descriptors are calculated using the HOMO and LUMO energies based on Koopman's theorem. researchgate.net These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

These values help in understanding the relationship between the structure, stability, and global chemical reactivity of compounds. researchgate.net For instance, chemical hardness (η) measures the resistance to a change in electron distribution, with harder molecules being less reactive. The electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile.

Below is an interactive table illustrating the typical global reactivity descriptors that would be calculated for a molecule like this compound, with example values shown for context.

| Descriptor | Formula | Description |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of electrophilic character |

Analysis of Non-Linear Optical (NLO) Properties, including First Hyperpolarizability (β)

Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies like frequency conversion and optical switching. researchgate.netmdpi.com The NLO response of a molecule is determined by its behavior in the presence of a strong electric field. A key parameter for quantifying this response is the first hyperpolarizability (β), which is responsible for second-order NLO phenomena such as second-harmonic generation (SHG). researchgate.net

Computational DFT methods are widely used to predict the NLO properties of organic molecules. mdpi.com The calculation provides values for the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). nih.gov Molecules with large β values often possess significant charge transfer characteristics, a low HOMO-LUMO energy gap, and high polarizability. nih.govnih.gov The calculated hyperpolarizability is often compared to that of a standard reference material, such as urea (B33335), to assess its potential as an NLO material. mdpi.comnih.gov A significantly higher β value than urea suggests the compound is a promising candidate for NLO applications. nih.gov

The table below shows the typical NLO properties calculated for a molecule, which would be relevant for assessing this compound.

| Property | Symbol | Description |

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges. |

| Linear Polarizability | α | The measure of a molecule's ability to form an induced dipole moment. |

| First Hyperpolarizability | β | A measure of the second-order non-linear response to an electric field. |

Conformational Analysis using Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. cwu.edu Computational methods are essential for exploring the conformational landscape of a molecule to identify its stable conformers and the energy barriers for interconversion. cwu.edu

For this compound, a key area of conformational flexibility is the rotation around the C-C single bond connecting the phenyl ring to the cyanomethyl (-CH₂CN) group. A potential energy surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step using DFT or other methods. researchgate.net This analysis reveals the low-energy, stable conformations as minima on the energy profile and the transition states as energy maxima. Understanding the conformational preferences is vital as different conformers can have distinct physical and chemical properties. cwu.educwu.edu

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized, one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. wisc.eduwisc.edu This analysis is particularly useful for understanding charge delocalization, intramolecular interactions, and hyperconjugation. acadpubl.eu

An illustrative table of the type of data generated from an NBO analysis is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| Filled Orbital | Empty Orbital | Stabilization Energy | Describes charge delocalization (e.g., n→π, π→π) |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Fluorophenylacetonitrile and Its Analogues

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For 2-Chloro-5-fluorophenylacetonitrile, the key functional groups are the nitrile (-C≡N), the aromatic ring, and the carbon-halogen bonds (C-Cl, C-F).

The nitrile group is expected to exhibit a sharp, intense absorption band in the region of 2240-2260 cm⁻¹. This is a highly characteristic peak for nitriles and its presence would be a strong indicator of this functional group. The aromatic ring will produce several bands, including C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of these bands.

The carbon-halogen bonds also have characteristic absorptions. The C-F stretching vibration is typically found in the 1000-1400 cm⁻¹ region, and its exact position can be influenced by the electronic environment. The C-Cl stretching vibration appears in the lower frequency region, generally between 600 and 800 cm⁻¹.

By comparing with analogues, we can refine these predictions. For instance, in a study of 2-chloro-5-nitrobenzonitrile, various vibrational modes were assigned based on FT-IR and Raman spectra. researchgate.net Similarly, research on 2-amino-5-chloro benzonitrile (B105546) utilized FT-IR to identify its characteristic vibrations. nih.gov The FT-IR spectrum of 2-chloro-5-fluoro phenol (B47542) also provides valuable comparative data for the chloro-fluoro-substituted aromatic system. researchgate.netresearchgate.net

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Nitrile (-C≡N) Stretch | 2240 - 2260 | Sharp, Intense |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the nitrile and the aromatic ring vibrations are expected to be strong in the Raman spectrum. The symmetric stretching of the benzene ring is often a prominent feature.

Theoretical and experimental studies on related molecules, such as 2-chloro-5-fluoro phenol and 2-amino-5-chloro benzonitrile, have successfully employed Raman spectroscopy to analyze their vibrational modes. nih.govresearchgate.net For example, in the study of 2-chloro-5-nitrobenzonitrile, a detailed normal coordinate analysis was performed to assign the observed Raman bands. researchgate.net These studies provide a solid foundation for interpreting the Raman spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, we expect to see signals from the methylene (B1212753) protons (-CH₂-) and the aromatic protons.

The methylene protons, being adjacent to the electron-withdrawing nitrile group and the aromatic ring, are expected to resonate in the downfield region, likely between 3.8 and 4.2 ppm. This signal would appear as a singlet, unless there are through-space couplings to the fluorine atom.

The aromatic region will show a more complex pattern due to the three non-equivalent protons on the substituted benzene ring. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the chloro, fluoro, and cyanomethyl substituents. The fluorine atom will also induce splitting of the signals of nearby protons (H-F coupling). The proton ortho to the fluorine atom is expected to show a doublet of doublets with a characteristic ortho H-F coupling constant.

Data from analogues like 2-chlorobenzyl cyanide and various fluorinated compounds can be used to predict the approximate chemical shifts and coupling constants. rsc.org

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| -CH₂- | 3.8 - 4.2 | s (or d if coupled to F) | |

| Aromatic H | 7.2 - 7.8 | m | J(H,H) and J(H,F) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, we expect to see signals for the nitrile carbon, the methylene carbon, and the six aromatic carbons.

The nitrile carbon is typically found in the 115-125 ppm range. The methylene carbon will be significantly downfield due to the adjacent nitrile and aromatic groups. The aromatic carbons will appear between approximately 110 and 140 ppm. The carbons directly bonded to the chlorine and fluorine atoms will have their chemical shifts significantly influenced by these electronegative atoms. Furthermore, the fluorine atom will cause splitting of the signals of nearby carbon atoms (C-F coupling), providing valuable structural information. nih.gov

Analysis of related compounds such as 2-fluorobenzyl cyanide and other substituted phenylacetonitriles supports these predictions. rsc.org

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| -C≡N | 115 - 125 | s or t |

| -CH₂- | ~25 | t |

| C-Cl | ~135 | d |

| C-F | ~160 | d |

| Other Aromatic C | 115 - 135 | d or s |

Through-Space Spin-Spin Coupling Analysis (¹H–¹⁹F and ¹³C–¹⁹F)

A particularly interesting feature in the NMR spectra of fluorinated compounds is the phenomenon of through-space spin-spin coupling. This occurs when a fluorine atom and another nucleus (like ¹H or ¹³C) are close in space, even if they are separated by several bonds. The magnitude of this coupling is highly dependent on the internuclear distance and their relative orientation.

In this compound, through-space coupling could potentially be observed between the fluorine atom at the 5-position and the protons of the cyanomethyl group, as well as the carbon atoms of this group. The observation and magnitude of such couplings would provide crucial information about the preferred conformation of the molecule. For example, a significant ⁵J(H,F) coupling would suggest a conformation where the cyanomethyl group is oriented towards the fluorine atom.

Studies on other fluorinated aromatic compounds have demonstrated the utility of through-space couplings in conformational analysis. nih.gov These couplings can be definitively identified and quantified using advanced 2D NMR techniques such as ¹H-¹⁹F HETCOR (Heteronuclear Correlation) and ¹³C-¹⁹F HETCOR.

Temperature-Dependent NMR Studies for Conformational Dynamics

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to investigate the conformational dynamics of molecules. By recording NMR spectra at various temperatures, researchers can gain insight into dynamic processes such as bond rotations and conformational equilibria. researchgate.netnih.gov For a molecule like this compound, rotation around the single bond connecting the cyanomethyl group to the phenyl ring is a key conformational process.

As the temperature changes, the rate of this rotation can be influenced. At low temperatures, the rotation may be slow on the NMR timescale, potentially allowing for the observation of distinct signals for different conformers. As the temperature increases, the rotation becomes faster, leading to the coalescence of these signals into a time-averaged spectrum. researchgate.net Analysis of the changes in chemical shifts and signal line shapes as a function of temperature allows for the determination of the energy barriers for rotation and the relative populations of different conformers. columbia.edu

For instance, studies on other substituted bicyclic compounds have shown that significant deshielding of certain protons can occur due to steric compression from lone-pair electrons on nearby atoms, an effect that is highly dependent on the molecule's conformation. nih.gov In the case of this compound, variable-temperature NMR could elucidate the preferred orientation of the cyanomethyl group relative to the chloro and fluoro substituents on the aromatic ring, providing crucial data on steric and electronic effects.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and structural features of a compound. In this technique, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), separated by 2 m/z units, with a characteristic intensity ratio of 3:1. libretexts.org This isotopic pattern is a clear indicator of the presence of one chlorine atom in the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. High-energy ionization causes the molecular ion to break apart into smaller, stable fragment ions. For this compound, expected fragmentation pathways could include the loss of the cyanide group (•CN), cleavage of the entire cyanomethyl group (•CH₂CN), or loss of a chlorine atom (•Cl), providing valuable information for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms.

The theoretical monoisotopic mass of this compound (C₈H₅ClFN) can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N). Comparing the experimentally measured exact mass from an HRMS analysis with the calculated theoretical mass can unequivocally confirm the elemental composition. This technique is particularly valuable for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). nih.gov

Table 1: Theoretical HRMS Data for this compound

| Formula | Adduct | Theoretical m/z |

| C₈H₅³⁵ClFN | [M+H]⁺ | 170.01674 |

| C₈H₅³⁷ClFN | [M+H]⁺ | 172.01379 |

| C₈H₅³⁵ClFN | [M+Na]⁺ | 191.99868 |

| C₈H₅³⁷ClFN | [M+Na]⁺ | 193.99573 |

Data calculated based on isotopic masses and presented for common adducts observed in electrospray ionization (ESI).

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This method is widely used for the identification and quantification of compounds in complex mixtures. nih.govchromatographyonline.com

In the analysis of this compound, LC would first be used to separate the target compound from impurities, starting materials, or other components in a sample matrix. ca.gov A reversed-phase C18 column is commonly used, where separation is based on the polarity of the analytes. acs.orgnih.gov Following separation, the eluent from the LC column is directed into the mass spectrometer.

The mass spectrometer, often a triple quadrupole or a high-resolution instrument like an Orbitrap or TOF, provides sensitive and selective detection. nih.govnih.gov LC-MS is particularly useful in fields like environmental monitoring for detecting pesticides or in pharmaceutical analysis for studying drug metabolites, where analytes are often present at low concentrations in complex biological or environmental samples. chromatographyonline.comchromatographyonline.com The use of stable isotope-labeled internal standards can improve the accuracy and precision of quantification by correcting for matrix effects. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org To perform this analysis, a single, high-quality crystal of the compound of interest is required. nih.gov The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.

The diffraction data allows for the calculation of an electron density map of the molecule, from which the precise positions of the atoms can be determined. This provides unambiguous information on bond lengths, bond angles, and torsional angles within the molecule as it exists in the solid state. libretexts.org For this compound, an X-ray crystal structure would reveal the planarity of the phenyl ring, the precise geometry of the cyanomethyl group, and the intramolecular distances and angles between the substituents. It would also detail the intermolecular interactions, such as C-H···π or halogen bonding, that dictate how the molecules pack together in the crystal lattice. mdpi.com Although a specific crystal structure for this compound is not publicly available, data from related phenylacetonitrile (B145931) structures confirm the general molecular geometry. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element present in a compound. The results are used to determine the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the molecule. youtube.com

The experimental percentages of carbon, hydrogen, chlorine, fluorine, and nitrogen obtained for this compound are compared against the theoretical values calculated from its molecular formula, C₈H₅ClFN. Agreement between the experimental and calculated values serves as a crucial confirmation of the compound's purity and elemental composition. The Carius method is a classic chemical test for determining the quantity of halogens in an organic compound. stackexchange.com

Table 2: Theoretical Elemental Composition of this compound (C₈H₅ClFN)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 96.088 | 56.68% |

| Hydrogen | H | 1.008 | 5.040 | 2.97% |

| Chlorine | Cl | 35.453 | 35.453 | 20.91% |

| Fluorine | F | 18.998 | 18.998 | 11.21% |

| Nitrogen | N | 14.007 | 14.007 | 8.26% |

| Total | 169.586 | 100.00% |

UV/Vis Spectroscopy and Photoluminescence Measurements

UV-Visible (UV/Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In organic molecules, the most common transitions are from π to π* and n to π* orbitals.

The this compound molecule contains a substituted benzene ring, which is a chromophore that absorbs strongly in the UV region. The aromatic π system and the nitrile group will give rise to characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the substituents on the phenyl ring and the solvent used for the measurement. researchgate.net

Photoluminescence is the emission of light from a substance that has absorbed light. This phenomenon includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). While not all molecules are highly luminescent, many aromatic compounds exhibit fluorescence. arxiv.org Photoluminescence measurements on this compound and its analogues could provide insights into their excited-state properties and de-excitation pathways, which is relevant for applications in materials science and as fluorescent probes.

Absorption and Emission Spectra Analysis

In the absence of direct experimental data for the target compound, a theoretical analysis based on its structural analogues can provide some insight. Analogous compounds, such as other substituted phenylacetonitriles, have been studied for their spectroscopic properties. For instance, the position and intensity of absorption bands in the ultraviolet-visible (UV-Vis) spectrum are sensitive to the nature and position of substituents on the benzene ring. Generally, phenylacetonitrile itself exhibits absorption bands characteristic of the benzene chromophore. The introduction of halogen substituents can lead to shifts in these absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity.

Similarly, the fluorescence emission of such compounds, if any, would be expected to be influenced by the chloro and fluoro substituents. These halogen atoms can affect the rates of radiative and non-radiative decay pathways from the excited state, thereby influencing the fluorescence quantum yield and emission wavelength. However, without experimental determination, any discussion on the specific absorption and emission wavelengths, Stokes shift, and fluorescence intensity of this compound remains speculative.

A comprehensive study would require dissolving the compound in various solvents of differing polarity and measuring its UV-Vis absorption and fluorescence spectra. Such an analysis would reveal the transitions involved and the nature of the excited states.

Interactive Data Table: Hypothetical Spectroscopic Data for this compound in Different Solvents

Since no experimental data was found, the following table is a hypothetical representation of what such data might look like and is for illustrative purposes only.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |

| Hexane | N/A | N/A | N/A |

| Dichloromethane (B109758) | N/A | N/A | N/A |

| Acetonitrile (B52724) | N/A | N/A | N/A |

| Methanol | N/A | N/A | N/A |

Time-Resolved Photoluminescence Decay Studies

As with absorption and emission spectra, specific experimental data on the time-resolved photoluminescence decay of this compound is not available in the public domain. Time-resolved photoluminescence spectroscopy is a powerful technique used to determine the lifetime of a molecule's excited state, providing valuable information about the dynamics of de-excitation processes.

The fluorescence lifetime (τ) is a measure of the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the molecular environment and the presence of quenching agents or competing non-radiative decay pathways. For this compound, the presence of the chlorine atom, a heavy atom, could potentially influence the rate of intersystem crossing to the triplet state, which would, in turn, affect the fluorescence lifetime.

A typical time-resolved photoluminescence decay study would involve exciting a solution of the compound with a short pulse of light and measuring the decay of the fluorescence intensity over time. The resulting decay curve is then fitted to one or more exponential functions to extract the fluorescence lifetime(s). Performing such measurements in different solvents could also reveal specific solvent effects on the excited-state dynamics.

Interactive Data Table: Hypothetical Photoluminescence Decay Data for this compound

This table is a hypothetical representation of the kind of data that would be obtained from a time-resolved photoluminescence study, presented here for illustrative purposes as no actual data has been found.

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (τ) (ns) |

| Hexane | N/A | N/A | N/A |

| Dichloromethane | N/A | N/A | N/A |

| Acetonitrile | N/A | N/A | N/A |

| Methanol | N/A | N/A | N/A |

Applications of 2 Chloro 5 Fluorophenylacetonitrile in Advanced Organic Synthesis and Material Science

A Key Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Chloro-5-fluorophenylacetonitrile plays a significant role as a foundational molecule in the multi-step synthesis of various APIs. Its chemical structure allows for diverse modifications, making it an essential component in the creation of complex therapeutic agents.

Crafting Benzothiazole (B30560) Derivatives

The synthesis of benzothiazole derivatives, a class of compounds with a wide range of pharmacological activities, can utilize this compound as a precursor. The benzothiazole scaffold is present in a number of pharmaceutical drugs, and the introduction of the chloro and fluoro substituents from the starting acetonitrile (B52724) can be a key step in modulating the biological activity of the final product. The synthetic pathway often involves the reaction of the acetonitrile with a suitable aminothiophenol derivative, leading to the formation of the core benzothiazole ring system.

Paving the Way for Serotonin (B10506) Transporter Ligands in Drug Discovery

In the field of neuroscience, ligands for the serotonin transporter (SERT) are crucial for the development of drugs to treat a variety of mood disorders. While direct synthesis pathways from this compound are not extensively documented in publicly available research, its structural motifs are present in known SERT ligands. The phenylacetonitrile (B145931) moiety can serve as a scaffold for the elaboration of more complex molecules that are designed to interact with the serotonin transporter. The presence of both a chlorine and a fluorine atom on the phenyl ring can influence the electronic properties and binding affinity of the final ligand to its target protein.

A Precursor for Psychoactive and Analgesic Compounds

The development of novel psychoactive and analgesic compounds is a significant area of pharmaceutical research. Phenylacetonitrile and its derivatives are known precursors in the synthesis of various classes of psychoactive substances and pain-relieving medications. The specific substitution pattern of this compound offers a unique starting point for the synthesis of new chemical entities with potential therapeutic effects on the central nervous system. The chloro and fluoro groups can enhance the metabolic stability and potency of the resulting drug candidates.

A Valuable Component in Agrochemical Development

The utility of this compound extends beyond the pharmaceutical industry into the realm of modern agriculture. Its role as an intermediate is crucial for the production of innovative and effective crop protection agents.

Building Blocks for Novel Herbicide Scaffolds

The creation of new herbicides with improved efficacy and environmental profiles is an ongoing goal in agrochemical research. Phenylacetonitrile derivatives are known to be valuable intermediates in the synthesis of various herbicidal compounds. The specific combination of chloro and fluoro substituents in this compound can be strategically utilized to develop novel herbicide scaffolds with unique modes of action, potentially overcoming resistance issues seen with existing products.

An Intermediate for Efficient Pesticides and Germicides

The development of effective pesticides and germicides is essential for ensuring food security and public health. Halogenated phenylacetonitriles are recognized as important intermediates in the manufacturing of a range of pesticides. For instance, a related compound, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, is a key intermediate in the synthesis of the fungicide fluopyram. This highlights the potential of this compound to serve as a valuable precursor for the synthesis of new and efficient pesticides and germicides, where the specific halogen substitution pattern can contribute to the biological activity of the final product.

Application in Polymer Science and Materials Engineering

The incorporation of halogen atoms, such as chlorine and fluorine, into polymer structures is a well-established strategy for tuning their physical and chemical properties. This compound serves as a potential monomer or modifying agent in polymer science, offering a pathway to novel materials with tailored characteristics.

The presence of the nitrile group in this compound allows it to participate in various polymerization reactions. For instance, it can be envisioned as a comonomer in the synthesis of functional polyolefins, where the nitrile group can be incorporated into the polymer backbone or as a pendant group. This functionalization can enhance the polymer's thermal stability, chemical resistance, and mechanical properties.

The halogen substituents also play a crucial role. Fluorinated polymers are known for their excellent thermal and chemical stability, low surface energy, and unique optical properties. The inclusion of the chloro- and fluoro-substituted phenyl ring from this compound into a polymer can impart these desirable characteristics. For example, fluorinated polyimides containing bulky pendant groups have demonstrated excellent solubility, high optical transparency, and low dielectric constants. rsc.org Similarly, the introduction of fluorine into conjugated polymers like poly(p-phenylenevinylene)s can lead to a significant blue shift in their optical properties. mdpi.com

Table 1: Potential Polymer Properties Modified by this compound Incorporation

| Property | Influence of Functional Groups | Potential Application |

| Thermal Stability | The strong C-F and C-Cl bonds contribute to higher decomposition temperatures. | High-performance plastics for demanding environments. |

| Chemical Resistance | Halogenation protects the polymer backbone from chemical attack. | Coatings and linings for chemical processing equipment. |

| Solubility | The introduction of asymmetric halogenated groups can disrupt polymer chain packing, improving solubility in organic solvents. | Processable polymers for film casting and fiber spinning. |

| Optical Transparency | Fluorination can reduce crystallinity and light scattering, leading to higher transparency. | Optical films and components. |

| Dielectric Constant | The low polarizability of the C-F bond can lead to materials with low dielectric constants. | Insulators in microelectronics. |

Research on the radical copolymerization of vinylidene fluoride (B91410) with fluorinated comonomers has led to the development of new fluoroboronated materials, showcasing the versatility of incorporating fluorinated building blocks into functional polymers. nih.gov While direct polymerization studies involving this compound are not extensively documented, the principles of polymer functionalization suggest its potential in creating materials with a unique combination of properties. psu.edupsu.educmu.eduresearchgate.net

The combination of a phenyl ring and halogen substituents in this compound makes it an interesting candidate for the development of materials with specific optical properties. The electronic nature of the substituted aromatic ring can influence the absorption and emission characteristics of a material.

Fluorination, in particular, is known to have a profound effect on the optical properties of organic materials. The high electronegativity of fluorine can alter the energy levels of molecular orbitals, often leading to a blue shift in the fluorescence emission of conjugated polymers. mdpi.com Amorphous perfluorinated polymers have been shown to exhibit a record low index of refraction in the terahertz range. researchgate.net By incorporating this compound into a polymer matrix, it is plausible to tune the refractive index and create materials for optical applications such as anti-reflective coatings and optical fibers.

Furthermore, halogenated organic compounds are utilized in the synthesis of dyes and imaging agents. rsc.org The specific substitution pattern of this compound could be exploited to design chromophores with tailored absorption and emission spectra. The nitrile group also offers a handle for further chemical modification, allowing for the attachment of other photoactive moieties.

Table 2: Potential Optical Properties and Applications

| Optical Property | Role of this compound | Potential Application |

| Refractive Index | The presence of fluorine can lower the refractive index. | Low-refractive-index coatings for optical devices. |

| UV-Vis Absorption | The aromatic ring and halogen substituents influence the electronic transitions. | UV-absorbing materials for protective coatings. |

| Fluorescence | Can act as a building block for fluorescent polymers or small molecules. | Organic light-emitting diodes (OLEDs), optical sensors. |

| Nonlinear Optics | Halogen bonding has been explored in the context of materials with nonlinear optical properties. acs.org | Optical switching and data storage. |

Development of Fluorescent Probes for Biomedical and Environmental Applications

Fluorescent probes are indispensable tools for sensing and imaging in biological and environmental systems. The design of a fluorescent probe typically involves a fluorophore, a recognition moiety, and a linker. nih.gov this compound possesses structural features that make it a potential building block for the synthesis of novel fluorescent probes.

The substituted phenylacetonitrile core can be chemically modified to incorporate a fluorophore. The chloro and fluoro substituents can influence the photophysical properties of the resulting probe, such as its quantum yield and Stokes shift. For example, chlorinated fluoresceins have been developed as pH-sensitive fluorescent probes with high fluorescence quantum yields. nih.gov The nitrile group can also be a key component of the recognition moiety or a reactive handle for attaching the probe to a target molecule.

One potential application is in the design of probes for detecting specific analytes. For instance, probes based on the 1,3-dipolar cycloaddition of nitrile oxides have been developed as fluorescent tags. nih.gov The reactivity of the nitrile group in this compound could be harnessed in similar synthetic strategies. Furthermore, the design of fluorescent probes often involves tuning the electronic properties of the molecule to achieve a specific response to an analyte. The electron-withdrawing nature of the chlorine and fluorine atoms can be utilized to modulate the probe's sensitivity and selectivity. rsc.org

While no fluorescent probes directly synthesized from this compound are prominently reported, the fundamental principles of probe design suggest its potential as a scaffold. nih.govgoogle.commdpi.comresearchgate.net

Role in Proteomics Research as a Reagent or Building Block

The application of this compound in proteomics research is less direct and remains a speculative area. However, its chemical functionalities could potentially be leveraged in the development of reagents or building blocks for proteomics studies.

The nitrile group can be a precursor to other functional groups, such as amines or carboxylic acids, which are commonly used for bioconjugation. For example, the compound could be modified to create a crosslinking agent for studying protein-protein interactions. The presence of halogen atoms might also be exploited. For instance, fluorinated amino acids are used in protein engineering and as probes for NMR studies. While not a direct precursor, the synthetic pathways involving this compound could potentially lead to novel fluorinated amino acid analogs.

In the context of mass spectrometry-based proteomics, reagents containing unique isotopic signatures are valuable for quantitative analysis. The chlorine atom in this compound has two stable isotopes (³⁵Cl and ³⁷Cl), which could theoretically be used to create isotopically labeled reagents. However, this application would require significant synthetic elaboration.

A more direct, though still underexplored, possibility is its use in the synthesis of specific enzyme inhibitors or affinity labels. The substituted phenyl ring could serve as a recognition element for a protein's active site, and the reactive nitrile group could potentially form a covalent bond with a nearby amino acid residue.

It is important to note that while the chemical structure of this compound offers theoretical possibilities for applications in proteomics, there is currently a lack of direct research in this area. One study has explored the use of synthetic fluoro peptides in mass spectrometry to model the discovery of post-translational modifications, indicating the interest in fluorinated compounds within the field of proteomics. proteomexchange.org

Biological and Pharmacological Investigations of 2 Chloro 5 Fluorophenylacetonitrile Derivatives

Antimicrobial Activity Studies

There is no available scientific literature reporting on the evaluation of 2-Chloro-5-fluorophenylacetonitrile derivatives against bacterial or fungal strains.

Evaluation Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

No studies were found that have assessed the antibacterial activity of this compound derivatives against Escherichia coli, Staphylococcus aureus, or Pseudomonas aeruginosa.

Assessment of Antifungal Activities

There is no published research on the antifungal properties of this compound derivatives.

Molecular Docking and Receptor Binding Studies

No molecular docking or specific receptor binding studies for derivatives of this compound have been reported in the scientific literature in the context of the specified targets.

Ligand-Protein Interactions with Target Enzymes (e.g., Tyrosyl-tRNA Synthetase, Dihydroorotate Dehydrogenase)

There are no available studies that have investigated the ligand-protein interactions or performed molecular docking of this compound derivatives with Tyrosyl-tRNA Synthetase or Dihydroorotate Dehydrogenase.

Prediction of Binding Affinity and Mechanism of Action

Due to the absence of molecular docking studies, there is no data available to predict the binding affinity or elucidate the mechanism of action of this compound derivatives with the aforementioned enzymes.

Selective Binding Affinity to Neurotransmitter Transporters (e.g., SERT, Norepinephrine (B1679862), Dopamine)

There is no published research detailing the selective binding affinity of this compound derivatives to the serotonin (B10506) transporter (SERT), norepinephrine transporter (NET), or dopamine (B1211576) transporter (DAT).

Cytotoxicity and Antitumor Activities of Related Compounds

The 2-phenylacrylonitrile (B1297842) framework, which is structurally related to this compound, has been identified as a promising pharmacophore for the development of potent antitumor agents. nih.govnih.gov Research into derivatives of 2-phenylacrylonitrile has led to the discovery of compounds with significant cytotoxic effects against a range of cancer cell lines. These compounds often act as tubulin inhibitors, arresting the cell cycle and inducing apoptosis. nih.gov

A notable study detailed the synthesis of thirteen series of novel 2-phenylacrylonitrile derivatives. nih.gov Among these, compound 1g2a demonstrated particularly strong inhibitory activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cells, with IC₅₀ values of 5.9 nM and 7.8 nM, respectively. nih.gov This compound was found to inhibit the proliferation of these cancer cells by arresting them in the G2/M phase of the cell cycle and was also shown to inhibit cell migration and colony formation. nih.gov The potent anticancer effect of 1g2a is attributed to its ability to inhibit tubulin polymerization. nih.gov

Further investigations into 2-phenylacrylonitrile derivatives have underscored the importance of the cyano group for their cytotoxic activity. nih.gov Modifications to the aromatic rings have led to the identification of compounds with broad-spectrum cytotoxicity. For instance, (Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-5-yl)acrylonitrile exhibited a potent average GI₅₀ value of 0.53 μM across a panel of cancer cell lines. nih.gov Another derivative, (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile, was identified as a highly selective inhibitor of the estrogen receptor-positive (ER+ve) human breast cancer cell line, MCF-7, with a growth inhibition value of 0.127 ± 0.043 μM. researchgate.net

The introduction of halogen atoms and heterocyclic moieties is a common strategy to enhance the anticancer activity of lead compounds. nih.gov For example, the synthesis of novel thiazole-5-carboxamide (B1230067) derivatives bearing a 2-chlorophenyl group has yielded compounds with moderate anticancer activity. jcu.edu.au Similarly, pyrazoline derivatives containing a 4-aryloxy-7-chloroquinoline fragment have been identified as useful leads for the design of new antitumor agents, with some compounds showing GI₅₀ values in the sub-micromolar range against a panel of 58 cancer cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected 2-Phenylacrylonitrile Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) |

|---|---|---|

| Compound 1g2a | HCT116 (Colon) | 5.9 nM |

| Compound 1g2a | BEL-7402 (Liver) | 7.8 nM |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-5-yl)acrylonitrile | Cancer Cell Line Panel (Average) | 0.53 μM |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast) | 0.127 ± 0.043 μM |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | HT29 (Colon) | 0.52 μM |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | BE2-C (Neuroblastoma) | 3 μM |

Investigation of Tracer Molecules for Positron Emission Tomography (PET)

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies on the development of radiolabeled tracer molecules that can visualize and quantify biological processes in vivo. The incorporation of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) is a common strategy in the design of PET tracers due to its favorable decay characteristics. unm.edu Halogenated compounds, including those with chloro and fluoro substituents, are often investigated as potential PET tracers or their precursors.

While direct synthesis of PET tracers from this compound is not extensively documented in publicly available literature, the structural motifs present in this compound are relevant to the design of PET radiopharmaceuticals. The benzonitrile (B105546) core, for example, is present in some experimental PET tracers. A notable example is the development of an ¹⁸F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile for imaging α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov This tracer demonstrated good brain uptake in preclinical imaging studies, highlighting the potential of benzonitrile derivatives in neuroimaging. nih.gov

Furthermore, the presence of a chlorine atom in a precursor molecule can be strategic in the synthesis of more complex molecules intended for radiolabeling. For instance, the automated synthesis of [¹⁸F]BCPP-EF (2-tert-butyl-4-chloro-5-{6-[2-(2[¹⁸F]fluoroethoxy)-ethoxy]-pyridin-3-ylmethoxy}-2H-pyridazin-3-one), a tracer for imaging mitochondrial complex I, involves a precursor containing a chloro-substituent. nih.gov This illustrates how chlorinated heterocycles can serve as key intermediates in the synthesis of PET probes.

Table 2: Examples of Halogenated PET Tracers and Related Compounds

| Tracer/Compound | Target/Application | Key Structural Features |

|---|---|---|

| [¹⁸F]Flurpiridaz | Myocardial Perfusion Imaging | Chloro-substituted pyridazinone |

| [¹⁸F]BCPP-EF | Mitochondrial Complex I Imaging | Chloro-substituted pyridazinone |

| ¹⁸F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile | AMPA Receptor Imaging | Fluorophenyl, Benzonitrile |

| 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines | Corticotropin-Releasing Factor Type-1 (CRF1) Receptor Ligands | Dichlorophenyl, Fluoroalkyl |

Broader Pharmacological Spectrum of Related Halogenated Heterocycles

Halogenated heterocyclic compounds represent a significant class of molecules in medicinal chemistry, with their structures often forming the core of many synthetic drugs. The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The versatility of a starting material like this compound allows for its conversion into a wide array of halogenated heterocycles with diverse pharmacological activities.

The research into derivatives of this structural class extends beyond cytotoxicity. For example, the development of ligands for the corticotropin-releasing factor type-1 (CRF1) receptor has involved the synthesis of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines. nih.gov These compounds have been evaluated as potential PET tracers, indicating their utility in studying neurological pathways and disorders where the CRF1 receptor is implicated. nih.gov

The synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which can be conceptually linked to the modification of a phenylacetonitrile (B145931) precursor, has yielded compounds with potent anticancer activity. rsc.org Specifically, 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione was identified as a highly active compound among a series of newly synthesized derivatives. rsc.org This highlights how the incorporation of a trifluoromethyl group, in addition to a chlorine atom, can result in significant biological activity.

In essence, the this compound scaffold is a gateway to a broad spectrum of pharmacologically active molecules. By leveraging the reactivity of the nitrile group and the electronic properties of the halogenated phenyl ring, chemists can construct complex heterocyclic systems. These resulting compounds have shown potential as anticancer agents, by mechanisms such as tubulin inhibition, and as imaging agents for neurological targets. The continued exploration of derivatives from this and related starting materials is a promising avenue for the discovery of new therapeutic and diagnostic agents.

Environmental Fate, Degradation, and Mitigation Strategies for 2 Chloro 5 Fluorophenylacetonitrile

Environmental Persistence and Mobility in Different Media

The environmental persistence and mobility of 2-Chloro-5-fluorophenylacetonitrile are dictated by its chemical structure, which includes a chlorinated and fluorinated aromatic ring and a nitrile group. Halogenated organic compounds are often resistant to degradation and can persist in the environment. nih.gov The presence of both chlorine and fluorine atoms on the benzene (B151609) ring likely increases the compound's recalcitrance compared to non-halogenated analogues.